molecular formula C16H25BrClNO B1528865 4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride CAS No. 1220018-95-0

4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride

Cat. No. B1528865
M. Wt: 362.7 g/mol
InChI Key: HOFLZMZDVUKZII-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis typically involves techniques like 1H-NMR and 13C-NMR . Unfortunately, the specific molecular structure of this compound is not provided in the searched resources.

Scientific Research Applications

Synthesis and Purification Techniques

Research on similar bromo and tert-butyl substituted compounds highlights advanced synthesis and purification techniques. For instance, the isolation of bromo-substituted fluorescein derivatives through pH-zone-refining counter-current chromatography demonstrates a method for purifying complex organic compounds, which could be applicable to synthesizing and isolating specific ethers like the one mentioned (Weisz, Scher, & Ito, 1996).

Chemical Reactions and Stability

Studies on the lithium-bromine exchange reactions of aryl bromides in various solvents provide insights into the reactivity and stability of bromo and tert-butyl phenyl compounds. This research could be relevant for understanding the chemical behavior of "4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride" in synthetic processes (Bailey, Luderer, & Jordan, 2006).

Photolabile Compounds for Biochemical Applications

The synthesis of photolabile carbene generating labels from bromobenzyl tert-butyl ether derivatives for biochemical applications underscores the use of bromo and tert-butyl groups in creating sensitive probes for studying biological systems. Such compounds could be employed in photoaffinity labeling to investigate molecular interactions within cells (Nassal, 1983).

Material Science and Polymer Chemistry

Research into the synthesis and properties of polyamides based on bis(ether-carboxylic acid) derived from tert-butylcatechol shows the role of tert-butyl and ether groups in the development of new polymeric materials. These materials exhibit unique thermal and solubility properties, suggesting possible applications of "4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride" in polymer chemistry and materials science (Hsiao, Yang, & Chen, 2000).

Protecting Groups in Organic Synthesis

The development of new protecting groups for hydroxyl functions, such as those involving tert-butyl and dimethylsilyl groups, highlights the importance of such chemical modifications in facilitating complex organic syntheses. These studies indicate the potential utility of the compound as a protecting group or intermediate in synthetic chemistry (Corey & Venkateswarlu, 1972).

properties

IUPAC Name

4-[(4-bromo-2-tert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-16(2,3)14-10-13(17)4-5-15(14)19-11-12-6-8-18-9-7-12;/h4-5,10,12,18H,6-9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFLZMZDVUKZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(tert-butyl)phenyl 4-piperidinylmethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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